molecular formula C8H10N2O B564927 N-Methyl-N-(3-pyridinylmethyl)formamide CAS No. 104936-47-2

N-Methyl-N-(3-pyridinylmethyl)formamide

Cat. No.: B564927
CAS No.: 104936-47-2
M. Wt: 150.181
InChI Key: UNCZNEQPIKUKGY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing heterocyclic aromatic systems and amide functional groups. The official IUPAC name for this compound is N-methyl-N-(pyridin-3-ylmethyl)formamide, which accurately describes the structural components and their connectivity. This nomenclature system clearly identifies the central formamide group (‑CON‑) that serves as the backbone of the molecule, with two distinct substituents attached to the nitrogen atom.

The systematic name breakdown reveals several key structural elements that define the compound's identity and chemical behavior. The "N-methyl" designation indicates the presence of a methyl group directly bonded to the formamide nitrogen, while "N-(pyridin-3-ylmethyl)" specifies the second substituent as a methylene group (-CH₂-) connecting the formamide nitrogen to the 3-position of a pyridine ring. This precise nomenclature system ensures unambiguous identification of the compound and distinguishes it from closely related isomers and derivatives.

The compound is also known by several alternative names and identifiers within chemical databases and literature. The Chemical Abstracts Service registry number 104936-47-2 provides a unique numerical identifier for the compound. Additional synonyms include N-methyl-N-(pyridin-3-ylmethyl)formamide and various database-specific designations such as SCHEMBL6826611 and AKOS014316282. These multiple naming conventions facilitate cross-referencing across different chemical information systems and ensure consistency in scientific communication.

The molecular formula C₈H₁₀N₂O encapsulates the atomic composition of the compound, indicating the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula provides essential information for molecular weight calculations, stoichiometric analyses, and structural elucidation studies. The arrangement of these atoms follows specific connectivity patterns that determine the compound's three-dimensional structure and chemical properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits several distinctive structural features that influence its chemical behavior and potential applications. The compound possesses a molecular weight of 150.18 grams per mole, which places it within the range of small to medium-sized organic molecules suitable for various chemical transformations and applications. The three-dimensional arrangement of atoms within the molecule creates specific spatial relationships that determine its conformational preferences and intermolecular interactions.

The central formamide group adopts a planar configuration typical of amide functional groups, with the carbon-nitrogen and carbon-oxygen bonds exhibiting partial double-bond character due to resonance stabilization. This planarity constrains the rotation around the C-N bond and influences the overall molecular conformation. The nitrogen atom in the formamide group exhibits sp² hybridization, resulting in a trigonal planar geometry around this center with bond angles approximating 120 degrees.

The pyridine ring maintains its characteristic aromatic structure with delocalized π electrons distributed across the six-membered heterocyclic system. The nitrogen atom within the pyridine ring occupies the 3-position relative to the methylene linkage, creating specific electronic and steric environments that influence the molecule's reactivity patterns. The aromatic character of the pyridine ring contributes to the overall stability of the compound and provides sites for potential π-π stacking interactions with other aromatic systems.

The methylene bridge connecting the pyridine ring to the formamide nitrogen introduces conformational flexibility into the molecule. This -CH₂- linker allows for rotation around the C-C bonds, enabling the molecule to adopt various conformational states depending on environmental conditions and intermolecular interactions. The conformational freedom provided by this methylene group plays a crucial role in determining the compound's binding preferences and chemical reactivity.

Structural Parameter Value Reference
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Heavy Atom Count 11
Rotatable Bond Count 3
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0

Crystallographic Data and Bonding Patterns

The crystallographic analysis of this compound reveals important details about its solid-state structure and intermolecular packing arrangements. The Standard InChI representation provides a comprehensive description of the molecular connectivity: InChI=1S/C8H10N2O/c1-10(7-11)6-8-3-2-4-9-5-8/h2-5,7H,6H2,1H3. This standardized format enables precise structural communication and facilitates computational studies of the compound's properties.

The bonding patterns within the molecule reflect the electronic characteristics of the constituent functional groups and heterocyclic systems. The formamide carbonyl group exhibits typical amide bonding characteristics, with the C=O bond showing significant double-bond character and a bond length shorter than typical C-O single bonds. The carbon-nitrogen bond in the formamide group displays partial double-bond character due to resonance delocalization, which restricts rotation and influences the molecule's conformational behavior.

The pyridine ring system maintains its aromatic character through delocalized π electron systems, with all carbon-carbon and carbon-nitrogen bonds exhibiting intermediate bond lengths between single and double bonds. The nitrogen atom in the pyridine ring contributes a lone pair of electrons that can participate in hydrogen bonding interactions and coordinate with metal centers. This electronic feature significantly influences the compound's intermolecular interactions and potential applications in coordination chemistry.

The methylene linker between the pyridine ring and the formamide nitrogen exhibits typical sp³ hybridized carbon characteristics, with tetrahedral geometry around the carbon center. The C-N bonds on either side of this methylene group show single-bond character and provide the conformational flexibility that allows the molecule to adopt various three-dimensional arrangements. These structural features contribute to the compound's ability to interact with diverse chemical environments and biological targets.

The SMILES representation CN(CC1=CN=CC=C1)C=O provides a linear notation that captures the essential connectivity patterns within the molecule. This representation clearly shows the methyl group attached to nitrogen, the methylene bridge connecting to the pyridine ring at the 3-position, and the formyl group completing the formamide functionality. The systematic arrangement of these structural elements creates a molecule with distinct chemical properties and potential applications.

Comparative Analysis with Pyridine-Containing Formamide Derivatives

The structural comparison of this compound with related pyridine-containing formamide derivatives reveals important insights into structure-activity relationships and chemical behavior patterns. Several closely related compounds provide valuable reference points for understanding the unique properties of this specific derivative and its position within the broader family of pyridine-formamide compounds.

N-Methyl-N-(2-pyridyl)formamide, also known as Meyer's reagent, represents a significant structural analog with distinct chemical properties and applications. This compound, with the molecular formula C₇H₈N₂O and molecular weight 136.15 grams per mole, differs from the target compound primarily in the direct attachment of the pyridine ring to the formamide nitrogen without an intervening methylene group. The absence of the methylene linker creates a more rigid molecular structure with different conformational preferences and electronic characteristics.

N-(2-Methylpyridin-3-yl)formamide provides another important comparison point, featuring a methyl substituent on the pyridine ring rather than the formamide nitrogen. With molecular formula C₇H₈N₂O and molecular weight 136.15 grams per mole, this compound demonstrates how positional isomerism affects molecular properties and chemical behavior. The direct attachment of the formamide group to the pyridine ring creates different electronic environments compared to the methylene-linked structure of the target compound.

The formamide derivative N-Methyl-N-[4-picolyl]formamide offers insights into the effects of pyridine ring substitution patterns. This compound, also with molecular formula C₈H₁₀N₂O and molecular weight 150.18 grams per mole, differs from the target compound only in the position of the methylene attachment on the pyridine ring. The 4-position substitution creates different steric and electronic environments compared to the 3-position substitution in this compound, affecting the compound's chemical reactivity and potential applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference Reference
This compound C₈H₁₀N₂O 150.18 3-position pyridine methylene linkage
N-Methyl-N-(2-pyridyl)formamide C₇H₈N₂O 136.15 Direct N-pyridine attachment
N-(2-Methylpyridin-3-yl)formamide C₇H₈N₂O 136.15 Direct pyridine-formamide linkage
N-Methyl-N-[4-picolyl]formamide C₈H₁₀N₂O 150.18 4-position pyridine methylene linkage

The thioformamide analog N-(Pyridin-3-Ylmethyl)thioformamide provides additional structural insights through sulfur substitution for oxygen in the carbonyl group. With molecular formula C₇H₈N₂S and molecular weight 152.22 grams per mole, this compound demonstrates how heteroatom substitution affects molecular properties while maintaining similar overall structural frameworks. The replacement of oxygen with sulfur introduces different electronic characteristics and hydrogen bonding patterns that distinguish it from the oxygen-containing formamide derivatives.

These comparative analyses reveal that this compound occupies a unique position within the pyridine-formamide family due to its specific combination of N-methylation, methylene linkage, and 3-position pyridine attachment. The methylene bridge provides conformational flexibility not present in directly linked derivatives, while the N-methylation pattern creates distinct electronic environments compared to unsubstituted formamide analogs. These structural features contribute to the compound's specific chemical properties and potential applications in various research contexts.

Properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(7-11)6-8-3-2-4-9-5-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCZNEQPIKUKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(3-pyridinylmethyl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of N-methylformamide with 3-pyridinemethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 4 to 6 hours. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. The scalability of the process allows for large-scale production to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-pyridinylmethyl)formamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsaqueous or organic solvent, room temperature to 50°C.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature to reflux.

    Substitution: Amines, alcohols; conditionsorganic solvent, mild heating (40-60°C).

Major Products Formed

Scientific Research Applications

N-Methyl-N-(3-pyridinylmethyl)formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-pyridinylmethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other N-methyl-N-alkyl/arylformamides (Table 1):

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
N-Methyl-N-(phenylmethyl)formamide Benzyl C₉H₁₁NO 149.19 Purity >95%, used in solvent systems
N-Methyl-N-(o-tolyl)formamide 2-Methylphenyl C₉H₁₁NO 149.19 Boiling point: 206°C; liquid at RT
N-Methyl-N-(3-chloropropyl)formamide 3-Chloropropyl C₅H₁₀ClNO 135.59 Used in organic synthesis
N-Methyl-N-(1-naphthylmethyl)formamide 1-Naphthylmethyl C₁₃H₁₃NO 199.25 Synthesized in 46% yield via rapid method
N-Methyl-N-(2-pyridyl)formamide 2-Pyridyl C₇H₈N₂O 136.15 Intermediate in Goldberg reactions
Target Compound 3-Pyridinylmethyl C₈H₁₀N₂O 150.18 Inferred: Polar, likely bioactive -

Key Observations :

  • Pyridine vs. Phenyl: The 3-pyridinylmethyl group introduces aromaticity and basicity, contrasting with non-basic benzyl or alkyl substituents. This may enhance solubility in polar solvents or interaction with biological targets .
  • Steric Effects : Bulky substituents (e.g., 1-naphthylmethyl) reduce synthetic yields (46% in ), while smaller groups (e.g., 3-chloropropyl) favor higher reactivity .

Physicochemical Properties

  • Boiling/Melting Points : N-Methyl-N-(o-tolyl)formamide boils at 206°C , while acetylphenyl analogs melt at 92–94°C . The pyridine ring in the target compound may lower melting points due to reduced symmetry.
  • Solubility : Formamides with aromatic substituents (e.g., phenylmethyl) are soluble in dichloromethane and ethyl acetate , whereas alkylated versions (e.g., 3-chloropropyl) exhibit higher hydrophobicity .

Spectral Characterization

  • HRMS : Analogs like 7k show [M+H]⁺ at m/z 257.0922 , while N-Methyl-N-(1-phenylpropan-2-yl)formamide has [M+H]⁺ at m/z 177.24 .
  • NMR : ¹³C NMR signals for formamide carbonyls typically appear at δ 160–165 ppm (e.g., δ 162.8 in ). Pyridine protons resonate at δ 7–9 ppm, distinct from phenyl (δ 6–8 ppm) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-N-(3-pyridinylmethyl)formamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via N-alkylation of 3-pyridinylmethylamine with methyl formate or formamide derivatives under controlled conditions. Key steps include:

  • Use of anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis .
  • Catalytic agents like triethylamine to enhance nucleophilic substitution efficiency .
  • Optimization of temperature (40–60°C) to balance reaction rate and byproduct formation .
    • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization to isolate the product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl and pyridinyl groups) and assess purity .
  • GC-MS : For volatile impurities, using a DB-5 column with He carrier gas .
  • FT-IR : Peaks at ~1670 cm1^{-1} (C=O stretch) and ~2800 cm1^{-1} (N-CH3_3) validate the formamide structure .

Q. What are the known metabolic pathways and potential toxicological profiles of this compound in mammalian systems?

  • Methodological Answer :

  • In Vitro Models : HepG2 or primary hepatocytes to study cytochrome P450-mediated oxidation of the pyridine ring .
  • Toxicity Screening : Ames test for mutagenicity and MTT assay for cytotoxicity in human cell lines (e.g., HEK293) .
  • Metabolite Identification : LC-HRMS to detect hydroxylated or demethylated derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Studies : Measure bioavailability and tissue distribution using radiolabeled 14C^{14}C-formamide derivatives .
  • Metabolite Interference : Compare activity of the parent compound vs. metabolites (e.g., via liver microsome incubations) .
  • Species-Specific Factors : Use humanized mouse models to reconcile interspecies metabolic differences .

Q. What strategies minimize byproduct formation during the N-alkylation step of synthesis?

  • Methodological Answer :

  • Reagent Selection : Replace methyl halides with dimethyl sulfate to reduce alkylation of pyridine nitrogen .
  • Protection-Deprotection : Temporarily protect the pyridine nitrogen with Boc groups to prevent side reactions .
  • Process Monitoring : In-line FT-IR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Q. How can computational tools predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., HIV-1 reverse transcriptase) to predict binding modes .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Train models on pyridine derivatives’ activity data to predict IC50_{50} values .

Notes on Data Interpretation

  • Structural Ambiguities : Resolve conflicting NMR assignments via 1H^1H-15N^{15}N HMBC experiments or X-ray crystallography .
  • Biological Replication : Use orthogonal assays (e.g., SPR and ITC) to confirm target engagement .

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